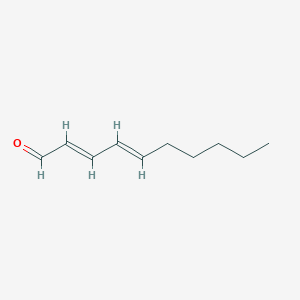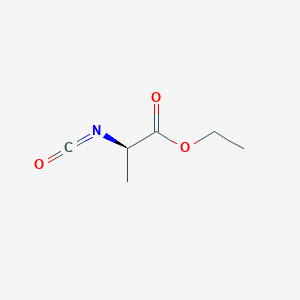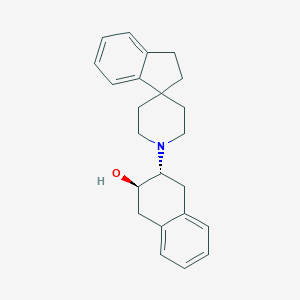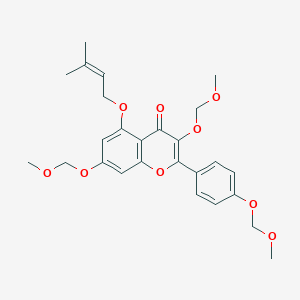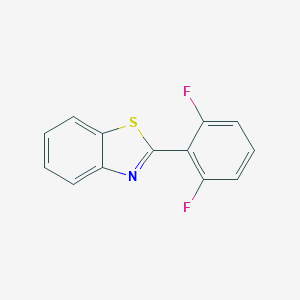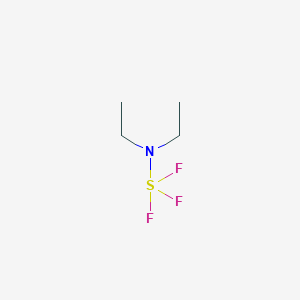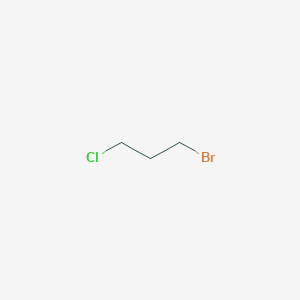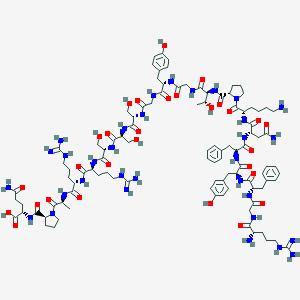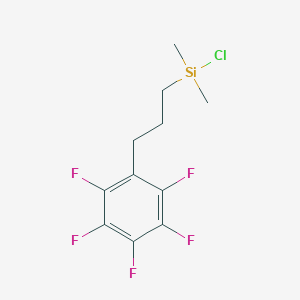
3-(Pentafluorophenyl)propyldimethylchlorosilane
Übersicht
Beschreibung
3-(Pentafluorophenyl)propyldimethylchlorosilane is a compound that belongs to the class of organosilicon compounds, specifically chlorosilanes, which are characterized by the presence of a silicon atom bonded to organic groups and chlorine atoms. The pentafluorophenyl group in this compound suggests a high degree of fluorination, which can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related fluorosilanes typically involves salt elimination reactions or sequential chlorodeethoxylation followed by fluoridation processes. For instance, pentafluorophenyl(fluoro)silanes can be prepared from ethoxysilanes using SOCl2 and SbF3 to introduce fluorine atoms . Similarly, the synthesis of tert-butylpentafluorophenylmethylchlorosilane involves specific silylating reagents and can form derivatives of alcohols, phenols, and other functional groups .
Molecular Structure Analysis
The molecular structure of triaryl(phenylethyl)silanes, which are closely related to 3-(Pentafluorophenyl)propyldimethylchlorosilane, can exhibit a variety of interactions such as intramolecular π-stacking, depending on the degree of fluorination and the nature of substituents . These interactions can lead to different molecular conformations, such as folded structures, which are confirmed by X-ray diffraction analysis.
Chemical Reactions Analysis
Chlorosilanes are reactive intermediates that can undergo various chemical reactions. For example, the reaction of Al(C6F5)3 with CH2Cl2 produces chlorobis(pentafluorophenyl)alane, which is a compound with significant polymerization catalysis activity . The reactivity of pentafluorophenyltrifluorosilane with electrophiles and nucleophiles has also been studied, indicating a diverse chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. The presence of fluorine atoms, as in pentafluorophenyl groups, typically enhances the stability of the compound and can affect its volatility, making it suitable for applications such as gas chromatography . The stability of these compounds towards hydrolysis is also an important characteristic, as it determines their suitability for various chemical transformations and applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 3-(Pentafluorophenyl)propyldimethylchlorosilane has been involved in the synthesis of pentafluorophenyl(fluoro)silanes, demonstrating reactivity with electrophiles and nucleophiles (Frohn et al., 1996).
Organosilicon Chemistry
- This compound has been used in organosilicon chemistry to create derivatives of 2-(pentafluorophenyl)ethylsilane, and to develop oligomeric siloxanes and polymers with pendant 2-(pentafluorophenyl)ethyl groups (Birchall et al., 1971).
Surface Modification
- It has been employed as a surface modifier for quartz and medical-grade stainless steel, showing potential for bioanalytical and biomedical applications (Blaszykowski et al., 2012).
Liquid Chromatography
- The compound is instrumental in the structural and chromatographic characterization of fluorinated mesoporous materials for use in near-ultrahigh-performance liquid chromatography (Ciogli et al., 2014).
Synthesis of Pentafluorophenylmethylamines
- It plays a role in the synthesis of pentafluorophenylmethylamines through a three-component coupling reaction (Dilman et al., 2005).
Characterization of Functionalized Surfaces
- 3-(Pentafluorophenyl)propyldimethylchlorosilane has been used in the characterization of functionalized silica surfaces by solid-state NMR and adsorption isotherm measurements, providing detailed insights into fluorinated stationary phases (Ashu-Arrah et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDTPKJLONLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375099 | |
| Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorophenyl)propyldimethylchlorosilane | |
CAS RN |
157499-19-9 | |
| Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



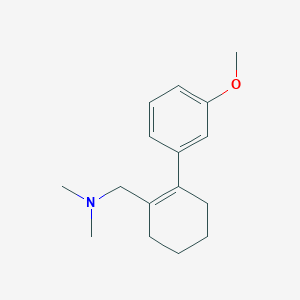
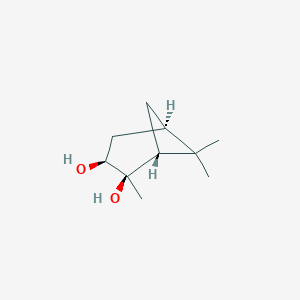

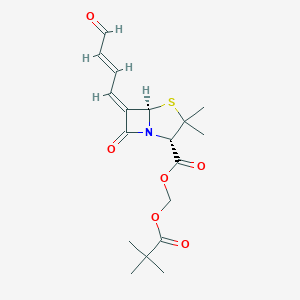
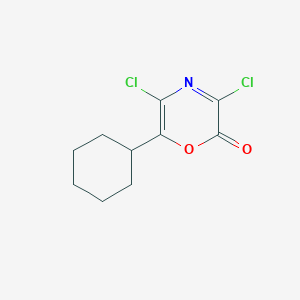
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
